1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1975118-86-5
Cat. No.: VC7180931
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1975118-86-5 |
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Molecular Formula | C10H15N3O2 |
Molecular Weight | 209.249 |
IUPAC Name | 1-methyl-3-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H15N3O2/c1-12-6-8(10(14)15)9(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) |
Standard InChI Key | UAFQHPQGLONPLK-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)CN2CCCC2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid, reflects its pyrazole backbone with three key substituents:
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Methyl group at the 1-position, which influences steric and electronic properties.
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Pyrrolidin-1-ylmethyl group at the 3-position, introducing a nitrogen-containing bicyclic structure that enhances solubility and bioavailability.
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Carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation.
Table 1: Molecular Properties
Property | Value/Description |
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Molecular formula | |
Molecular weight | 231.28 g/mol |
Hydrogen bond donors | 2 (carboxylic acid, pyrrolidine N-H) |
Hydrogen bond acceptors | 4 (carboxylic acid O, pyrazole N) |
The pyrrolidine ring contributes to conformational flexibility, while the carboxylic acid group enhances reactivity in coupling reactions .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via modular approaches:
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Pyrazole ring formation using Claisen condensation or cyclization reactions.
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Functionalization at the 3-position with a pyrrolidinylmethyl group via alkylation or reductive amination.
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Carboxylic acid introduction through hydrolysis of ester precursors.
Ring-Closure Strategies
Patent WO2014120397A1 describes a two-phase system for pyrazole synthesis using weak bases (e.g., NaCO) to minimize saponification of ester intermediates . Adapting this method, methylhydrazine could react with a diketone precursor (e.g., alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate) under mild conditions to form the pyrazole core.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Moderate due to the carboxylic acid group (pKa ≈ 4–5) and basic pyrrolidine (pKa ≈ 10–11), enabling zwitterionic formation at physiological pH.
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Thermal stability: Pyrazole derivatives typically decompose above 200°C, as seen in analogs like 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (melting point: 215–216°C) .
Table 2: Estimated Physicochemical Data
Pharmacological and Industrial Applications
Biological Activity
While no direct studies exist, the compound’s structure suggests potential as:
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Kinase inhibitor scaffold: Pyrazole-carboxylic acids are prevalent in drugs targeting ATP-binding pockets (e.g., JAK/STAT inhibitors).
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Antimicrobial agent: Pyrrolidine groups enhance membrane permeability, as seen in fluoroquinolone antibiotics .
Material Science Applications
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Coordination chemistry: The carboxylic acid and pyrrolidine groups enable metal chelation, useful in catalysis or polymer synthesis.
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Pharmaceutical intermediates: High-purity forms (99.9%) are achievable via recrystallization, akin to American Elements’ protocols .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Ensuring the pyrrolidinylmethyl group attaches at the 3-position requires optimized reaction conditions (e.g., protecting group strategies).
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Scale-up limitations: Patent WO2014120397A1 highlights waste reduction via CO-driven acidification , but adapting this to pyrrolidine chemistry demands further study.
Research Priorities
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Crystallography studies to confirm stereochemistry.
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In vitro screening for bioactivity against disease targets.
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